An In-depth Technical Guide to the Synthesis and Characterization of Axitinib-d3
An In-depth Technical Guide to the Synthesis and Characterization of Axitinib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Axitinib-d3, the deuterated analog of the potent tyrosine kinase inhibitor, Axitinib. This document details the compound's mechanism of action, provides a plausible synthetic route and workflow, outlines detailed experimental protocols for its characterization, and presents key analytical data in a structured format. Axitinib-d3 is crucial as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Axitinib concentrations in biological matrices.[1][2]
Mechanism of Action
Axitinib is a second-generation, multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at sub-nanomolar concentrations.[3][4] By selectively binding to the ATP-binding site of these receptors, Axitinib inhibits downstream signal transduction, effectively blocking VEGF-mediated angiogenesis, tumor growth, and metastasis.[3][5][6] In addition to VEGFRs, Axitinib also shows potent inhibitory activity against platelet-derived growth factor receptor (PDGFRβ) and c-Kit.[4][7] The inhibition of these signaling pathways is central to its therapeutic effect in cancers such as advanced renal cell carcinoma (RCC).[5][6]
Key Signaling Pathways Inhibited by Axitinib
Axitinib exerts its anti-cancer effects by disrupting several critical signaling cascades essential for tumor angiogenesis and growth.
Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways.[8][9]
Caption: Axitinib blocks PDGFRβ signaling, affecting cell growth and vessel maturation.[10][11][12]
Caption: Axitinib inhibits the c-KIT receptor, impacting cell survival and proliferation pathways.[13][14][15]
Synthesis of Axitinib-d3
The synthesis of Axitinib-d3, specifically 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide, involves a multi-step process.[16] A plausible and efficient laboratory-scale preparation can be adapted from established routes for unlabeled Axitinib, such as those utilizing copper-catalyzed coupling reactions.[17] The key step is the introduction of the trideuteriomethyl group, which is typically achieved by using a deuterated starting material in the final amide formation step.
Synthesis Workflow
Caption: A potential synthetic workflow for Axitinib-d3 via C-S coupling and Heck reaction steps.
Characterization of Axitinib-d3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Axitinib-d3. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical and Spectrometric Data
The following tables summarize the key physicochemical properties and expected analytical data for Axitinib-d3.
Table 1: Physicochemical Properties of Axitinib-d3
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | [16] |
| Molecular Formula | C₂₂D₃H₁₅N₄OS | [16] |
| Molecular Weight | 389.49 | [16] |
| Accurate Mass | 389.139 | [16] |
| Unlabeled CAS No. | 319460-85-0 | [16] |
| Isotopic Purity | ≥99 atom % D | [16] |
| Chemical Purity | ≥98% |[16] |
Table 2: Expected ¹H NMR Data for Axitinib-d3 (400 MHz, DMSO-d₆) Note: Data is inferred from unlabeled Axitinib spectra. The N-CD₃ signal will be absent in ¹H NMR but visible in ²H NMR.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~13.35 | s | Indazole N-H | [17] |
| ~8.60 | d | Pyridine H | [17] |
| ~8.39 | m | Amide N-H | [17] |
| ~8.23 | d | Indazole H | [17] |
| ~7.95 | d | Vinyl H | [17] |
| ~7.82 | ddd | Pyridine H | [17] |
| ~7.67 | d | Phenyl H | [17] |
| ~7.60 | s | Indazole H | [17] |
| ~7.57 | d | Vinyl H | [17] |
| ~7.49 | dd | Phenyl H | [17] |
| ~7.30 | m | Pyridine/Phenyl H | [17] |
| ~7.19 | d | Indazole H | [17] |
| ~7.04 | d | Phenyl H | [17] |
| Absent (~2.77) | - | N-CD₃ | [17] |
Table 3: High-Resolution Mass Spectrometry Data for Axitinib-d3
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₂₂D₃H₁₆N₄OS⁺ | 390.1465 | ~390.146 |
| [M-H]⁻ | C₂₂D₃H₁₄N₄OS⁻ | 388.1319 | ~388.132 |
Table 4: Kinase Inhibitory Activity of Axitinib (Unlabeled)
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR-1 | 0.1 | [7] |
| VEGFR-2 | 0.2 | [7] |
| VEGFR-3 | 0.1 - 0.3 | [7] |
| PDGFRβ | 1.6 | [7] |
| c-Kit | 1.7 |[7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Axitinib-d3.
Synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-(methyl-d3)benzamide (Intermediate D)
-
Reagents and Setup : To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-6-mercapto-1H-indazole (1.0 equiv), 2-bromo-N-(methyl-d3)benzamide (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., L-proline, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. This may take 12-24 hours.
-
Workup and Isolation : After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate D.
Synthesis of Axitinib-d3 (Final Product I)
-
Reagents and Setup : In a reaction vessel, dissolve the intermediate D (1.0 equiv) and 2-vinylpyridine (1.5 equiv) in a suitable solvent mixture (e.g., acetonitrile and water).
-
Catalyst Addition : Add a palladium catalyst such as Pd(OAc)₂ (0.05 equiv) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv). Add a base, such as triethylamine (3.0 equiv).
-
Heck Reaction : Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Workup and Isolation : Once the reaction is complete, cool the mixture and remove the solvent under vacuum. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify the crude Axitinib-d3 by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography to afford the final product.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified Axitinib-d3 in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Data Processing : Process the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation :
-
Column : Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase : Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate : Maintain a flow rate of approximately 0.4 mL/min.
-
Injection Volume : Inject 2-5 µL of the sample.
-
-
Mass Spectrometry Detection :
-
Ionization : Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode : Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions : Monitor the transition for Axitinib-d3 (e.g., m/z 390.1 -> [fragment ion]) and unlabeled Axitinib (e.g., m/z 387.1 -> [same fragment ion]).
-
-
Sample Preparation : For analysis from plasma, perform a protein precipitation by adding 3 volumes of acetonitrile containing the internal standard (e.g., a different labeled analog or a structurally similar compound) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.[1]
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 6. What is Axitinib used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VEGF signaling pathway | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Axitinib-d3 H2O (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
